2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-methylquinoxaline
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Overview
Description
2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-methylquinoxaline is a complex heterocyclic compound that combines the structural features of benzimidazole, azetidine, and quinoxaline. These moieties are known for their significant pharmacological and chemical properties, making this compound a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-methylquinoxaline typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Azetidine Ring Formation: The azetidine ring can be formed by cyclization reactions involving appropriate diamines and carbonyl compounds.
Quinoxaline Ring Formation: The quinoxaline ring is typically synthesized by condensing o-phenylenediamine with α-diketones.
Coupling Reactions: The final step involves coupling the benzimidazole, azetidine, and quinoxaline moieties under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while reduction may yield partially or fully reduced derivatives .
Scientific Research Applications
2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-methylquinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-methylquinoxaline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-methylbenzimidazole and 5,6-dimethylbenzimidazole.
Azetidine Derivatives: Compounds like 2-azetidinone and 3-azetidinone.
Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline and 6,7-dimethylquinoxaline.
Uniqueness
2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-methylquinoxaline is unique due to its combination of three distinct heterocyclic moieties, which imparts a wide range of chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-[3-(benzimidazol-1-yl)azetidin-1-yl]-3-methylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-13-19(22-16-7-3-2-6-15(16)21-13)23-10-14(11-23)24-12-20-17-8-4-5-9-18(17)24/h2-9,12,14H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQNEOYFXQOZJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CC(C3)N4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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